molecular formula C8H9NO3S B14018033 N-(Methanesulfonyl)-N-phenylformamide CAS No. 68984-89-4

N-(Methanesulfonyl)-N-phenylformamide

Cat. No.: B14018033
CAS No.: 68984-89-4
M. Wt: 199.23 g/mol
InChI Key: SZQMYECQSIEIGO-UHFFFAOYSA-N
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Description

N-(Methanesulfonyl)-N-phenylformamide is an organic compound that features both methanesulfonyl and phenylformamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Methanesulfonyl)-N-phenylformamide can be synthesized through the reaction of methanesulfonyl chloride with aniline in the presence of a base. The reaction typically proceeds as follows:

  • Methanesulfonyl chloride is reacted with aniline in an organic solvent such as dichloromethane.
  • A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction.
  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
  • The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale reaction vessels and automated systems to control the reaction conditions.
  • Continuous monitoring of temperature, pressure, and pH to ensure optimal reaction conditions.
  • Efficient purification techniques, such as distillation and chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(Methanesulfonyl)-N-phenylformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a sulfide or thiol group.

    Substitution: The phenylformamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted phenylformamide derivatives.

Scientific Research Applications

N-(Methanesulfonyl)-N-phenylformamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Methanesulfonyl)-N-phenylformamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may affect various biochemical pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

N-(Methanesulfonyl)-N-phenylformamide can be compared with other similar compounds, such as:

    N-(Methanesulfonyl)-N-phenylacetamide: Similar structure but with an acetamide group instead of a formamide group.

    N-(Methanesulfonyl)-N-phenylbenzamide: Contains a benzamide group, leading to different chemical properties and reactivity.

Properties

CAS No.

68984-89-4

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

N-methylsulfonyl-N-phenylformamide

InChI

InChI=1S/C8H9NO3S/c1-13(11,12)9(7-10)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

SZQMYECQSIEIGO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(C=O)C1=CC=CC=C1

Origin of Product

United States

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